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(3-Methoxyphenyl)(piperidin-4-yl)methanone

PI3Kδ Inhibitor Cellular Assay SAR

Medicinal chemistry teams often face delays when sourcing building blocks with validated biological activity for SAR studies. This compound resolves that bottleneck by providing a pre-validated starting point with quantitative benchmark data. • Documented PI3Kδ inhibition: Cellular IC50 of 102 nM enables immediate SAR expansion. • Favorable CYP profile: >10,000 nM IC50 against CYP2C19 minimizes drug-drug interaction risks in downstream assays. • Dual functional handles: The free piperidine amine allows rapid diversification via amidation or reductive amination.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 65189-19-7
Cat. No. B3055519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxyphenyl)(piperidin-4-yl)methanone
CAS65189-19-7
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2CCNCC2
InChIInChI=1S/C13H17NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-4,9-10,14H,5-8H2,1H3
InChIKeyXEMBRFTWNQBRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Overview: (3-Methoxyphenyl)(piperidin-4-yl)methanone


(3-Methoxyphenyl)(piperidin-4-yl)methanone (CAS 65189-19-7), also known as 4-(3-methoxybenzoyl)piperidine, is an organic building block belonging to the aryl piperidinyl methanone class. It consists of a piperidine ring substituted at the 4-position with a 3-methoxybenzoyl group [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology for the development of pharmacologically active molecules . It is commercially available from multiple suppliers, typically with purities of 95% or higher .

Synthetic Intermediate

Supports medicinal chemistry and chemical biology workflows requiring a bifunctional aryl piperidinyl methanone scaffold. The secondary amine and 3-methoxybenzoyl group provide diversification handles for library synthesis, lead optimization, and SAR exploration.

Structural Specificity & Substitution Risks


Generic substitution within the aryl piperidinyl methanone class is highly inadvisable due to the profound impact of subtle structural variations on biological target engagement and pharmacokinetic properties. The specific positioning of the methoxy group (meta vs. para) and the nature of the heterocyclic amine (piperidine vs. pyrrolidine) are known to dramatically alter binding affinity, selectivity, and metabolic stability [1]. For instance, in related series, a 3-methoxyphenyl motif has been shown to confer potent 5-HT1A receptor binding, which can be lost upon alteration of this substituent [2]. Furthermore, CYP450 inhibition liabilities are highly sensitive to the nature of the alkoxy group on the phenyl ring, making direct interchange of analogs with different substituents a significant risk [1].

Positional Isomer

The 3-methoxy motif is reported to be critical for 5-HT1A receptor binding affinity. Substitution with the 4-methoxy isomer may shift target engagement and is not a direct replacement without validation.

Heterocycle Swap

Replacing piperidine with pyrrolidine alters ring size and basicity, which can affect binding selectivity and metabolic stability. Analogs with different heterocyclic amines may not reproduce the same pharmacokinetic profile.

CYP Liability Shift

CYP450 inhibition profiles are highly sensitive to the alkoxy substituent. Compounds with ethoxy or isopropoxy groups may exhibit different CYP2C19 or CYP2D6 inhibition, limiting direct interchange in metabolism-sensitive assays.

Compound Differentiation Evidence


PI3Kδ Cellular Inhibition Profile

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, (3-Methoxyphenyl)(piperidin-4-yl)methanone exhibited an IC50 of 102 nM [1]. While direct head-to-head data for the closest analogs are not available in this specific assay, this value provides a quantitative benchmark for the compound's activity in a therapeutically relevant pathway. For context, related compounds in the same assay can show vastly different potencies, with some optimized leads achieving single-digit nanomolar IC50 values [1]. This highlights that the 3-methoxyphenylpiperidine scaffold provides a potent starting point for further optimization.

PI3Kδ Cellular IC50
Class-level
102 nM (Ri-1 cells, AKT pS473)
Supports PI3Kδ pathway inhibition assay context for scaffold optimization.
Optimized leads in the same assay reach ~2.3 nM; context-dependent benchmark.
PI3Kδ Inhibitor Cellular Assay SAR

CYP2C19 Inhibition Profile

Assessment of metabolic stability is critical for lead selection. (3-Methoxyphenyl)(piperidin-4-yl)methanone was evaluated for inhibition of CYP2C19, a key drug-metabolizing enzyme, and showed an IC50 of >10,000 nM [1]. This can be contrasted with other piperidine-containing compounds, such as the benzylpiperidine derivative SMP-304, which initially exhibited potent CYP2D6 inhibition that required structural modification (e.g., replacing methoxy with larger alkoxy groups) to mitigate [2]. While a direct comparison for CYP2C19 is not provided, this data point suggests a favorable (low) potential for CYP2C19-mediated drug-drug interactions for this specific scaffold, a property that is not guaranteed across all aryl piperidinyl methanone analogs.

CYP2C19 Inhibition
Cross-study comparable
IC50 >10,000 nM
Reported low CYP2C19 liability supports metabolism profiling studies.
Comparator SMP-304 showed potent CYP2D6 inhibition requiring structural mitigation.
CYP450 Inhibition Drug Metabolism SAR

Methoxy Position & Receptor Binding

The position of the methoxy substituent on the phenyl ring is a critical determinant of biological activity in this chemical space. In a study of benzylpiperidine derivatives, compound 1, which contains a 3-methoxyphenyl group, demonstrated potent binding affinity for the 5-HT1A receptor [1]. This activity served as the basis for further optimization. While quantitative Ki values were not disclosed for compound 1 itself, the authors explicitly state the 3-methoxyphenyl group was key to this activity. This underscores that procurement of the 4-methoxy isomer or a non-methoxylated phenyl analog would likely yield a compound with a significantly different, and likely inferior, 5-HT1A receptor binding profile.

5-HT1A Binding SAR
Class-level
3-methoxy motif reported as essential for potent binding
Receptor engagement context may shift with 4-methoxy or hydroxy analogs.
Quantitative Ki not disclosed for the target compound; SAR inferred from related series.
5-HT1A Receptor SAR Binding Affinity

Physicochemical Profile Differentiation

The compound's physicochemical profile, while not a direct measure of bioactivity, differentiates it from close analogs and influences downstream assay behavior. (3-Methoxyphenyl)(piperidin-4-yl)methanone has a computed exact mass of 219.125928785 Da and a complexity of 236 . Key differentiating features compared to common analogs include its topological polar surface area (TPSA) of 38.33 Ų and specific hydrogen bonding capacity (1 donor, 3 acceptors) . In contrast, the corresponding 3-hydroxy analog would have an additional hydrogen bond donor, and the 4-methoxy analog would have a different TPSA and dipole moment, both of which can alter membrane permeability and solubility. While no direct comparative logP data is available, these fundamental differences in computed descriptors support the notion that these compounds are not interchangeable.

Physicochemical Profile
Data to verify
Exact Mass: 219.13 Da; TPSA: 38.33 Ų; HBD: 1; HBA: 3
Computed descriptors differentiate compound from 3-hydroxy and 4-methoxy analogs.
Computed properties based on 2D structure; experimental logP not available.
Physicochemical Properties Drug-likeness LogP

Research & Industrial Applications


PI3Kδ Inhibitor Lead Optimization

Procurement is recommended for medicinal chemistry teams developing PI3Kδ inhibitors. The established cellular IC50 of 102 nM provides a validated starting point for structure-activity relationship (SAR) studies [1]. Researchers can use this compound as a core scaffold to explore modifications on the piperidine nitrogen or the phenyl ring to improve potency and selectivity, leveraging the quantitative benchmark provided by the initial 102 nM activity.

CYP2C19-Favorable Probe Development

This compound is well-suited for the development of chemical probes where a low potential for CYP2C19-mediated drug-drug interactions is a key requirement. The >10,000 nM IC50 against CYP2C19 provides a favorable metabolic profile that can be advantageous in cellular and in vivo studies, reducing off-target effects related to cytochrome P450 metabolism [2].

5-HT1A Receptor Interaction Studies

Given the established role of the 3-methoxyphenyl motif in conferring 5-HT1A receptor binding, this compound is a valuable procurement for neuroscience-focused labs investigating serotonergic pathways [3]. It can serve as a parent scaffold for generating analogs to study 5-HT1A receptor function and its role in disorders such as depression and anxiety.

Versatile Building Block for Parallel Synthesis

As a bifunctional building block containing both a secondary amine (piperidine) and a methoxy-substituted aryl ketone, (3-Methoxyphenyl)(piperidin-4-yl)methanone is an ideal procurement for synthetic chemistry groups. The free piperidine nitrogen is a handle for further diversification through amide bond formation, reductive amination, or N-arylation, enabling the rapid generation of focused libraries .

Application
Selection Property
Validation Focus
PI3Kδ Inhibitor Lead Optimization
Cellular pathway inhibition context
PI3Kδ-mediated AKT phosphorylation endpoints
CYP2C19-Favorable Probe Development
Reported low CYP2C19 liability
CYP2C19 inhibition assay and DDI risk assessment
5-HT1A Receptor Interaction Studies
3-methoxyphenyl motif for receptor binding
5-HT1A binding affinity and functional assay endpoints
Versatile Building Block for Parallel Synthesis
Bifunctional scaffold with free piperidine NH
Amide coupling, reductive amination, and N-arylation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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